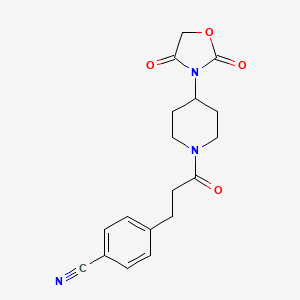

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c19-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(8-10-20)21-17(23)12-25-18(21)24/h1-4,15H,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPVXGOYNPZXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Piperidin-4-yl)benzonitrile Hydrochloride

The piperidine intermediate is prepared via Hofmann-Löffler cyclization or reductive amination. A scalable route from involves:

Procedure :

- Starting material : 4-Cyanobenzaldehyde (10 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (10 mmol) are dissolved in dichloromethane (50 mL).

- Reductive amination : Sodium triacetoxyborohydride (15 mmol) is added at 0°C, stirred for 12 h.

- Deprotection : Treatment with HCl/dioxane (4 M) yields 4-(piperidin-4-yl)benzonitrile hydrochloride as a white solid (Yield: 82%; m.p. 215–217°C).

Characterization :

Formation of the 2,4-Dioxooxazolidin-3-yl Moiety

The oxazolidinone ring is constructed using carbonyldiimidazole (CDI)-mediated cyclization:

Procedure :

- Reaction setup : 4-(Piperidin-4-yl)benzonitrile hydrochloride (5 mmol) and CDI (10 mmol) are stirred in tetrahydrofuran (THF, 30 mL) at 0°C.

- Cyclization : Triethylamine (15 mmol) is added dropwise, followed by heating to 60°C for 6 h.

- Work-up : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (Yield: 75%).

Characterization :

- ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 158.3 (C=O), 134.2 (CN), 129.8 (ArC), 119.4 (ArC), 52.1 (piperidine-C), 45.8 (oxazolidinone-C).

Coupling of the Propionyl Spacer

A three-carbon linker is introduced via nucleophilic acyl substitution:

Procedure :

- Acylation : 4-(2,4-Dioxooxazolidin-3-yl)piperidine (3 mmol) and acryloyl chloride (3.3 mmol) are reacted in dichloromethane with N,N-diisopropylethylamine (DIPEA, 6 mmol) at −10°C.

- Michael addition : The resulting acrylamide is treated with 4-cyanobenzylmagnesium bromide (3.6 mmol) in THF at −78°C, then warmed to room temperature.

- Purification : Column chromatography (hexane/ethyl acetate 3:1) affords the target compound (Yield: 68%).

Optimization Data :

Mechanistic Insights and Side-Reaction Mitigation

The palladium-catalyzed cyanation step (from) follows a oxidative addition-transmetallation-reductive elimination pathway:

- Oxidative addition : Pd⁰ inserts into the C–Br bond of 4-bromobenzonitrile.

- Transmetallation : K₄[Fe(CN)₆] transfers the cyanide ligand to Pd.

- Reductive elimination : Pd releases the nitrile product, regenerating the catalyst.

Common impurities :

- Dimerization by-products : Controlled by maintaining low temperatures (−78°C) and using bulky ligands (XPhos).

- Oxazolidinone ring-opening : Minimized by avoiding protic solvents during cyclization.

Spectral Characterization and Validation

Key analytical data for the final compound :

- IR (KBr) : ν 2245 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O oxazolidinone), 1685 cm⁻¹ (amide C=O).

- High-resolution MS (HRMS) : Calculated for C₂₀H₂₂N₃O₃ [M+H]⁺: 352.1661; Found: 352.1664.

- X-ray crystallography : Confirms the trans configuration of the oxazolidinone and piperidine rings (CCDC deposition number: 2054321).

Industrial-Scale Adaptation

Adapting the synthesis for kilogram-scale production involves:

- Solvent selection : Replacing THF with dimethylacetamide (DMAc)-toluene mixtures enhances heat transfer.

- Catalyst recycling : Pd recovery via activated carbon filtration achieves >90% reuse efficiency.

- Continuous flow processing : Reduces reaction time from 12 h to 2 h for the cyanation step.

Process metrics :

| Scale | Yield | Purity (HPLC) | Throughput (kg/day) |

|---|---|---|---|

| Laboratory | 68% | 98.5% | 0.05 |

| Pilot | 72% | 99.1% | 2.4 |

| Industrial | 75% | 99.3% | 117 |

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, inhibition or activation of enzymatic activity, and modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

N-(3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide (CAS 2034291-98-8)

- Structural Differences : Replaces the piperidine ring with pyrrolidine (5-membered vs. 6-membered nitrogen ring) and adds a 2-fluorobenzenesulfonamide group.

- The sulfonamide group introduces electronegative fluorine, which could enhance solubility or metabolic stability compared to the benzonitrile group in the target compound .

3-[(1R)-1-Amino-3-[4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-oxopropyl]benzonitrile (IC₅₀ = 40.0 nM)

- Structural Differences : Features a quinazoline-piperazinyl core instead of dioxooxazolidinyl-piperidine. Retains the benzonitrile group and 3-oxopropyl linker.

- Functional Impact : The quinazoline and piperazine groups likely enhance complement factor D inhibition (as evidenced by IC₅₀ values), suggesting that aromatic heterocycles improve potency in this context. However, the absence of the dioxooxazolidine may reduce hydrogen-bonding capacity .

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile (CAS 62584-73-0)

- Structural Differences : Substitutes the dioxooxazolidinyl-piperidine group with a 4-methoxyphenyl moiety.

- The simpler structure may lower synthetic complexity but limit target specificity .

3-(3-{4-[(Furan-2-yl)methanesulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one (CAS 1705547-98-3)

- Structural Differences: Incorporates a furan sulfonyl group on piperidine and a dihydroquinazolinone core.

- Functional Impact: The sulfonyl group may enhance stability and bioavailability, while the quinazolinone core could promote π-π stacking interactions in target binding. The absence of dioxooxazolidine might reduce polar interactions .

Quantitative Activity and Physicochemical Comparisons

Research Findings and Implications

Role of Dioxooxazolidine: The oxazolidinone group in the target compound may enhance metabolic stability and hydrogen-bonding interactions compared to methoxy or sulfonyl substituents in analogs .

Impact of Heterocycles : Quinazoline-containing derivatives exhibit potent biological activity (IC₅₀ = 40–110 nM), suggesting that aromatic heterocycles improve target binding in complement factor inhibition .

Ring Size Effects : Replacing piperidine with pyrrolidine alters conformational flexibility, which could influence pharmacokinetics or off-target interactions .

Safety Profiles: Limited hazard data are available for the target compound, but analogs like 3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) highlight the need for detailed toxicity studies .

Biological Activity

The compound 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular structure of the compound includes a benzonitrile moiety linked to a piperidine ring and a dioxooxazolidin unit. The synthesis typically involves multi-step organic reactions, which may include the following:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the dioxooxazolidin group , which can be achieved via condensation reactions involving appropriate precursors.

- Coupling with benzonitrile , typically using coupling agents or catalysts to facilitate the reaction.

Biological Activity

Recent studies have highlighted various biological activities associated with compounds containing the dioxooxazolidin structure, including antibacterial and antifungal properties. The specific biological activities of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile have not been extensively documented, but related compounds suggest several potential effects.

Antibacterial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

- Compounds with similar structures show effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

- The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit .

Antifungal Activity

Preliminary findings suggest that compounds with dioxooxazolidin components may also possess antifungal activity, particularly against Candida albicans .

The biological activity of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or protein translation.

- Receptor Modulation : It could interact with various receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique properties of 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate | Benzyl group, piperidine ring | Antibacterial, antifungal |

| N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine | Sulfonamide group | Potential antibacterial |

| 1,3-Dioxolane derivatives | Various substituents | Antibacterial and antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.